molecular formula C8H14O5S B7887814 2,4-Dimethylbenzenesulfonic acid dihydrate

2,4-Dimethylbenzenesulfonic acid dihydrate

Cat. No.: B7887814
M. Wt: 222.26 g/mol
InChI Key: PCMSCWFZBHVERE-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzenesulfonic acid dihydrate is an organic compound with the molecular formula C8H14O5S. It is a derivative of benzenesulfonic acid, where two methyl groups are substituted at the 2 and 4 positions on the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylbenzenesulfonic acid dihydrate is typically synthesized by sulfonating 2,4-dimethylbenzene (also known as m-xylene) with concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of the methyl groups with sulfonic acid groups. The reaction conditions usually require a controlled temperature and the presence of an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The process involves the continuous addition of sulfuric acid to a reactor containing m-xylene, followed by separation and purification steps to isolate the desired product. The final product is then crystallized to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzenesulfonic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonate salts, substituted benzenes, and other aromatic compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

2,4-Dimethylbenzenesulfonic acid dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylbenzenesulfonic acid dihydrate involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons (H+) in acidic reactions, while the aromatic ring can participate in electrophilic substitution reactions. These properties make it a versatile reagent in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylbenzenesulfonic acid dihydrate is unique due to its specific substitution pattern, which influences its reactivity and solubility. The presence of two methyl groups at the 2 and 4 positions enhances its stability and makes it a preferred choice in certain catalytic and synthetic applications.

Properties

IUPAC Name

2,4-dimethylbenzenesulfonic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.2H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMSCWFZBHVERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)C.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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